The synthesis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol typically involves several key steps:
The molecular structure of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol can be described as follows:
(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol participates in various chemical reactions:
The mechanism of action for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol primarily revolves around its interactions with biological targets:
Studies have indicated that variations in substitution patterns on both rings can significantly affect biological activity, making this compound a valuable scaffold in drug design .
The physical and chemical properties of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol include:
Property | Value |
---|---|
Molecular Weight | 180.22 g/mol |
Melting Point | Variable (depends on purity) |
Solubility | Soluble in polar solvents |
(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol has diverse applications in scientific research:
This compound's unique structural features and reactivity profile make it a significant subject of interest within medicinal chemistry and organic synthesis domains.
The integration of pyrimidine and pyrrolidine rings creates a structurally unique chemotype with demonstrated efficacy in modulating kinase signaling pathways. The pyrimidine component serves as an efficient hydrogen-bond acceptor and π-stacking mediator, enabling critical interactions within the adenine-binding pocket conserved across many ATP-binding kinases. Concurrently, the pyrrolidine moiety introduces chiral topology and conformational flexibility, allowing precise optimization of binding kinetics and selectivity. In (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, the asymmetric carbon at position 3 of the pyrrolidine ring generates enantiomer-specific biological activity. This stereochemical distinction is crucial: proteins exhibit inherent chiral recognition, often binding one enantiomer preferentially over the other. Computational studies suggest the (R)-configuration optimally positions the hydroxyl group for hydrogen-bond donation to key catalytic residues in kinases like JAK (Janus Kinase) and phosphodiesterases (PDEs), enhancing inhibitory potency [5] [9]. Table 1 highlights key molecular descriptors underpinning its kinase affinity:
Table 1: Molecular Descriptors Influencing Kinase Binding of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol
Descriptor | Value | Significance in Kinase Inhibition |
---|---|---|
Polar Surface Area (PSA) | ~40 Ų | Facilitates membrane permeability while maintaining solubility |
Fraction sp³ (Fsp³) | 0.375 | Indicates 3D complexity, reducing promiscuity |
Chiral Centers | 1 | Enables enantioselective target engagement |
LogP | ~0.5 | Balances hydrophobicity for cellular uptake |
Hydrogen Bond Donors | 1 (OH) | Critical for forming specific interactions with kinase hinge region |
Beyond its standalone activity, this scaffold serves as a versatile synthon for generating diverse kinase inhibitors. Its synthetic accessibility allows derivatization at the pyrimidine C4/C6 positions or the pyrrolidine nitrogen/hydroxyl group. These sites enable the introduction of pharmacophoric elements targeting auxiliary binding pockets, thereby enhancing potency and overcoming resistance mutations. For instance, analogs featuring substituted aryl groups appended to the pyrrolidine nitrogen have demonstrated sub-micromolar IC₅₀ values against tubulin polymerization—a target linked to vascular disruption in tumors—by mimicking colchicine-site binders [7]. This adaptability underscores the scaffold’s utility in constructing next-generation kinase-directed therapeutics with improved target profiles.
The pyrrolidine ring within (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol confers intrinsic structural properties critical for evading common drug resistance mechanisms. Unlike rigid aromatic systems, saturated nitrogen-containing heterocycles exhibit pseudorotation, a dynamic process allowing interconversion between low-energy ring conformations (envelope, twist). This conformational flexibility enables the molecule to adapt to mutated binding pockets, particularly those arising from point mutations in target proteins like kinases or tubulin that render conventional inhibitors ineffective [2] [7]. The hydroxyl group at the 3-position, stereospecifically oriented in the (R)-enantiomer, acts as a crucial pharmacophore feature. It serves dual roles: forming direct hydrogen bonds with residues less prone to mutation (e.g., backbone carbonyls) and enhancing water solubility, thereby reducing reliance on purely hydrophobic interactions often compromised by efflux pumps like P-glycoprotein (P-gp).
Table 2 compares structural resilience features of pyrrolidine-based scaffolds versus related heterocycles:
Table 2: Structural Resilience Features Against Drug Resistance Mechanisms
Structural Feature | (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol | Planar Aromatic Analogs | Impact on Resistance |
---|---|---|---|
Ring Flexibility | High (pseudorotation) | Low | Adapts to mutated binding pockets; retains binding affinity |
Hydrogen-Bonding Capacity | Directional OH donor | Often limited | Targets conserved backbone atoms; less susceptible to resistance mutations |
Stereochemical Complexity | Defined (R)-chiral center | Achiral or planar chirality | Enables precise complementarity with enantioselective targets; reduces off-target effects |
3D Coverage | High (non-planar) | Low | Exploits deeper/contoured regions of binding sites overlooked by flat inhibitors |
Hydrophobic Parameters | Moderate (LogP ~0.5) | Often higher | Reduces susceptibility to P-gp mediated efflux |
The scaffold’s balanced lipophilicity (LogP ~0.5) further mitigates resistance by limiting recognition by ATP-dependent efflux transporters, a common failure mode for hydrophobic anticancer drugs. Additionally, the electron-deficient pyrimidine ring engages in charge-transfer interactions with residues like Phe786 in tubulin or Phe820 in PDE5, which are evolutionarily conserved and less likely to mutate without functional cost [7] [10]. This combination of conformational adaptability, targeted H-bonding, and optimized physicochemical properties positions (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol as a promising template for designing resilience-focused therapeutics against rapidly evolving targets in oncology and beyond.
The therapeutic potential of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol extends into oncology and fibrotic disease modulation, where its performance can be contextualized against established pyrimidine- or pyrrolidine-containing agents. In anticancer drug design, its structural framework diverges significantly from classical tubulin-targeting agents. While colchicine-site inhibitors like combretastatin A-4 rely on cis-stilbene geometries for activity, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol derivatives achieve comparable microtubule disruption through intramolecular O···S interactions within a thieno[3,2-d]pyrimidine core, forming a bioactive conformation mimicking the cis-disposed pharmacophore. Notably, replacing a 2-phenylamino group with a smaller pyrrolidin-1-yl moiety enhanced anti-tubulin depolymerization activity (IC₅₀ = 1.6 μM) by optimizing fit within a hydrophobic subpocket of the colchicine binding site [7]. This exemplifies a strategic advantage: reduced steric bulk coupled with chiral precision often yields superior target engagement compared to bulkier analogs.
In antifibrotic contexts, particularly phosphodiesterase 5 (PDE5) inhibition, this scaffold demonstrates distinct advantages over dipyridamole—a pyrimidopyrimidine-based vasodilator repurposed for pulmonary fibrosis. Dipyridamole suffers from rapid hepatic metabolism (T₁/₂ = 7 min in rat liver microsomes) attributed to its multiple hydroxyl groups and high polar surface area. In contrast, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol’s cyclic amine and reduced hydroxyl count confer significantly enhanced metabolic stability. When incorporated into PDE5 inhibitors, pyrrolidine analogs exhibit IC₅₀ values consistently below 500 nM, rivaling dipyridamole’s potency (235 nM) while offering improved pharmacokinetic profiles [10]. Table 3 benchmarks key therapeutic scaffolds:
Table 3: Comparative Efficacy of Hybrid Scaffolds in Oncology and Fibrosis
Scaffold/Compound | Target | Key Structural Feature | Reported Activity | Therapeutic Limitation Addressed |
---|---|---|---|---|
(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol Derivatives | Tubulin (Colchicine site) | Chiral pyrrolidine OH, pyrimidine | Tubulin IC₅₀: ~1.6 μM [7] | Overcomes P-gp recognition; enhances solubility |
Dipyridamole (DIP) | PDE5 | Diethanolamine chains, pyrimidopyrimidine | PDE5 IC₅₀: 235 nM [10] | Poor metabolic stability (RLM T₁/₂ = 7 min) |
Pyrimidopyrimidine-4g | PDE5 | Thiomorpholine ring | PDE5 IC₅₀: 64 nM [10] | Retains DIP’s metabolic liabilities |
Thieno[3,2-d]pyrimidine TC16 | Tubulin | 2-Phenylamino group | Tubulin IC₅₀: 4.1 μM [7] | Moderate potency; susceptibility to resistance |
Beyond direct target modulation, this scaffold demonstrates polypharmacological potential. Its structural similarity to JAK-STAT pathway inhibitors positions it as a candidate for attenuating cytokine signaling implicated in fibrotic progression and tumor immune evasion. Pharmacophore modeling identifies shared features—a hydrogen bond acceptor (pyrimidine N1), an aromatic ring centroid, and a hydrogen bond donor (pyrrolidine OH)—between this compound and clinical JAK inhibitors like tofacitinib [9]. This overlap suggests potential utility in conditions driven by hyperactive JAK signaling, though empirical validation remains ongoing. Compared to fused pyrrolizine or pyrrolidine-2,5-dione derivatives common in alkaloid-inspired drugs, (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol offers superior synthetic tractability and tunable steric parameters, enabling rapid optimization cycles for specific disease contexts.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: